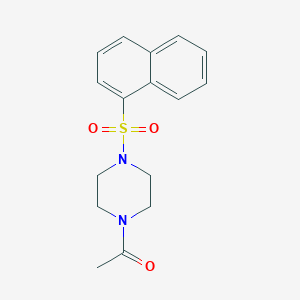
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. However, MDMA is also known to have potential risks and side effects, making it a controversial substance.
Mécanisme D'action
MDMA works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and social behavior. MDMA also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA has several physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, MDMA can cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA can lead to neurotoxicity, which can result in cognitive and emotional deficits.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for use in laboratory experiments. It is a potent psychoactive substance that can induce specific emotional and cognitive states in participants. It is also relatively easy to administer and can be used in conjunction with other methods such as brain imaging. However, MDMA also has several limitations. It is a controlled substance that requires special licenses and permits for research use. It also has potential risks and side effects that must be carefully monitored.
Orientations Futures
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in combination with psychotherapy for the treatment of mental health disorders. Another area of interest is the development of safer and more effective synthetic compounds that mimic the effects of MDMA without the potential risks and side effects. Finally, research is needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm.
Méthodes De Synthèse
MDMA is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
MDMA has been the subject of numerous scientific studies, particularly in the fields of neuroscience, psychology, and psychiatry. Research has focused on the potential therapeutic benefits of MDMA in treating mental health disorders such as PTSD, anxiety, and depression. MDMA has been shown to increase feelings of empathy, reduce fear and anxiety, and enhance emotional processing, making it a promising tool for psychotherapy.
Propriétés
Formule moléculaire |
C19H23NO5S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3 |
Clé InChI |
SCZIMEUYGKWUAE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)

